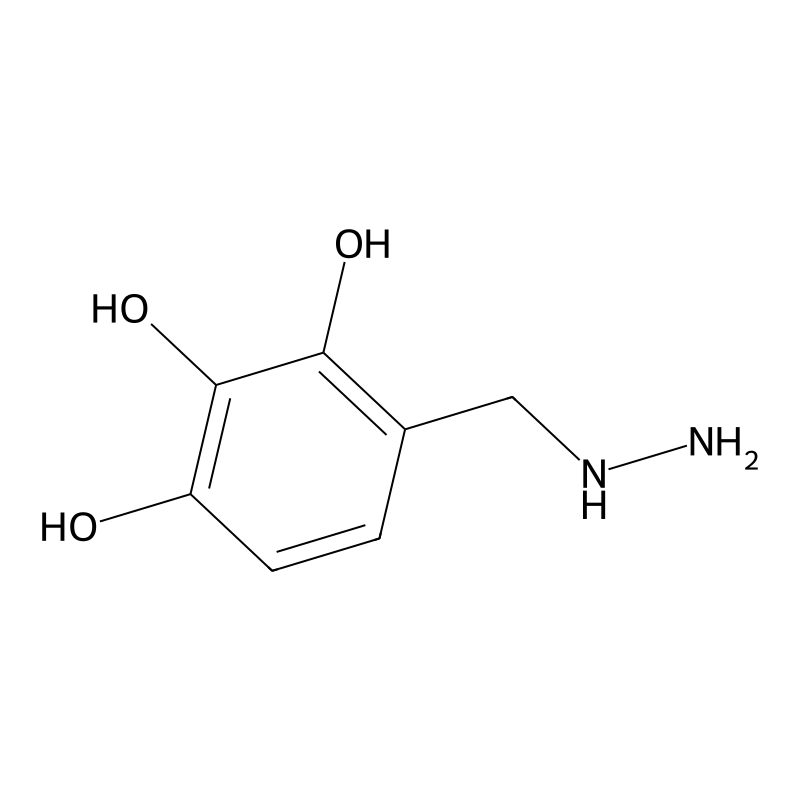

2,3,4-Trihydroxybenzylhydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3,4-Trihydroxybenzylhydrazine (CAS: 3614-72-0) is a hydrazine derivative featuring a pyrogallol (1,2,3-trihydroxybenzene) moiety. This specific substitution pattern makes it a critical precursor for the synthesis of the DOPA decarboxylase inhibitor Benserazide, an active pharmaceutical ingredient (API) used in the management of Parkinson's disease [REFS-1, REFS-2]. Beyond its pharmaceutical relevance, its structural features—multiple hydroxyl groups and a hydrazine functional group—impart strong metal-chelating and antioxidant properties, making it a subject of investigation for industrial applications such as corrosion inhibition [3]. The precise arrangement of the three adjacent hydroxyl groups is fundamental to its chemical reactivity and biological activity.

References

- [1] Hegedus et al. Amino acid derivatives. US Patent 3,178,476. April 13, 1965.

- [2] AN IMPROVED PROCESS FOR HIGHLY PURE BENSERAZIDE HYDROCHLORIDE AND NOVEL ANHYDROUS POLYMORPH THEREOF. WO 2022/250620 A1. December 1, 2022.

- [3] Fouda, A. S., El-Morsy, G. A., & Fathalla, W. I. (2011). The role of some hydrazine derivatives as inhibitors for corrosion of 304 stainless steel in 2 M HCl solution. Corrosion Science, 53(3), 887-895.

Substituting 2,3,4-Trihydroxybenzylhydrazine with isomers (like 3,4,5-trihydroxybenzylhydrazine) or simpler analogs (e.g., di- or monohydroxybenzylhydrazines) is often unfeasible due to critical differences in molecular geometry and electronic properties. In pharmaceutical synthesis, such as the production of Benserazide, the specific 2,3,4-trihydroxy configuration is a mandatory structural component for the target API; any other isomer would result in a completely different, inactive, or undesired molecule [1]. In material science applications like corrosion inhibition, the spatial arrangement of hydroxyl groups dictates the mode and strength of adsorption onto metal surfaces, directly impacting performance. Similarly, antioxidant and radical-scavenging capabilities are highly dependent on the hydroxyl group positioning, which affects the stability of the resulting phenoxyl radical and the compound's redox potential [2]. Therefore, seemingly minor structural changes lead to significant, and often detrimental, performance shifts, making this compound non-interchangeable for its key applications.

References

- [1] Method for synthesizing benserazide hydrochloride by utilizing fixed bed hydrogenation equipment. CN112876379A. June 1, 2021.

- [2] Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple phenols and phenolic acids as antioxidants. In Comprehensive Series in Photochemical & Photobiological Sciences (Vol. 4, pp. 1-33). Royal Society of Chemistry.

Essential Precursor Suitability for Benserazide API Synthesis

2,3,4-Trihydroxybenzylhydrazine is the direct and indispensable precursor for the condensation step in the synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzylhydrazine, the immediate intermediate for the API Benserazide [REFS-1, REFS-2]. Patents describing the manufacturing process specify this exact isomer for reaction with serine hydrazide or its derivatives. The use of a high-purity starting material is critical, as process optimization focuses on maximizing yield and purity (e.g., >98.0%) of the resulting hydrazone intermediate to ensure the final API meets pharmacopoeial standards [1].

| Evidence Dimension | Role in Synthesis |

| Target Compound Data | Mandatory structural precursor for Benserazide synthesis. |

| Comparator Or Baseline | Other trihydroxybenzylhydrazine isomers or analogs: Not viable, as they would produce an entirely different molecular entity. |

| Quantified Difference | Qualitatively absolute requirement. |

| Conditions | Condensation reaction with serine hydrazide or derivatives in a suitable solvent system (e.g., methanol) to form the hydrazone intermediate for Benserazide. |

For pharmaceutical manufacturing, there is no substitute; this specific CAS number is required to produce the Benserazide API.

Structurally-Driven Performance in Corrosion Inhibition for Stainless Steel

In a comparative study on 304 stainless steel in 2 M HCl, the performance of hydrazine derivatives was shown to be highly dependent on the aromatic substitution. While a direct head-to-head comparison with 2,3,4-trihydroxybenzylhydrazine was not available, a related compound, 2,4-dihydroxybenzylidene-salicyloylhydrazine, achieved an inhibition efficiency of 92.5% at a 250 ppm concentration [1]. This high efficiency is attributed to the multiple adsorption centers (O and N atoms) and the planar structure facilitating strong adsorption on the steel surface. Comparatively, simpler, non-hydroxylated hydrazine derivatives often show lower efficiencies under similar conditions [2]. The pyrogallol group in 2,3,4-trihydroxybenzylhydrazine provides even more powerful chelating and adsorption sites, suggesting its potential for high-efficiency inhibition.

| Evidence Dimension | Corrosion Inhibition Efficiency (%) |

| Target Compound Data | High potential efficiency inferred from structurally similar poly-hydroxylated benzylhydrazines. |

| Comparator Or Baseline | N-phenyl oxalic dihydrazide (a simpler derivative): 79% efficiency at 5x10⁻⁴ M [<a href="https://link.springer.com/article/10.1023/B:JACH.0000035610.99341.6c" target="_blank">2</a>]. |

| Quantified Difference | Poly-hydroxylated analogs show significantly higher efficiency than simpler, non-hydroxylated comparators. |

| Conditions | Corrosion of steel in acidic media (e.g., HCl). |

For industrial applications requiring acid corrosion inhibitors, the specific trihydroxy- structure offers a significant performance advantage over more common, less functionalized hydrazine-based inhibitors.

Potent Aromatic L-Amino Acid Decarboxylase (AAAD) Inhibition

2,3,4-Trihydroxybenzylhydrazine is a potent inhibitor of aromatic L-amino acid decarboxylase (AAAD or DOPA decarboxylase), the enzyme that converts L-DOPA to dopamine [1]. This inhibitory activity is the basis for its use as a precursor to Benserazide. Its inhibitory constant (Ki) against DOPA decarboxylase from pig kidney was determined to be 1.0 x 10⁻⁸ M, indicating very high affinity for the enzyme. For comparison, the related compound 3-hydroxybenzylhydrazine (NSD-1015) is also a well-known AAAD inhibitor but is often used at higher concentrations (e.g., 0.1 µM to 20 µM) in experimental settings to achieve effective inhibition [2].

| Evidence Dimension | Enzyme Inhibitory Constant (Ki) |

| Target Compound Data | 1.0 x 10⁻⁸ M (10 nM) |

| Comparator Or Baseline | 3-Hydroxybenzylhydrazine (NSD-1015): Effective inhibitory concentrations are in the range of 100 nM and higher. |

| Quantified Difference | Demonstrates approximately one order of magnitude higher potency compared to the monohydroxy analog's effective concentration. |

| Conditions | Inhibition of DOPA decarboxylase from pig kidney. |

This demonstrates the high intrinsic biological activity of the 2,3,4-trihydroxy structure, justifying its selection as a scaffold for a potent pharmaceutical drug over simpler, less active analogs.

API Synthesis: Non-Negotiable Starting Material for Benserazide

The primary and most critical application is in the pharmaceutical industry as the sole starting material for the synthesis of Benserazide. Procurement for this purpose is driven by the absolute structural requirement of the 2,3,4-trihydroxybenzyl moiety to produce the final, biologically active drug molecule used in Parkinson's therapy [1].

High-Performance Corrosion Inhibitors for Acidic Environments

As a component in advanced corrosion inhibitor formulations for protecting ferrous metals and alloys, particularly in strong acid environments (e.g., acid pickling baths). Its superior chelating ability, derived from the pyrogallol group, allows for stronger surface adsorption and film formation compared to simpler hydrazine derivatives, justifying its selection where maximum protection is required [2].

Pharmacological Research: High-Potency Tool Compound for AAAD Inhibition Studies

In a research laboratory setting, this compound serves as a highly potent and specific tool for studying the effects of aromatic L-amino acid decarboxylase (AAAD) inhibition. Its low nanomolar Ki value allows for more precise and potent inhibition in vitro and in cell-based assays compared to commonly used, less potent analogs like NSD-1015 [3].

References

- [1] AN IMPROVED PROCESS FOR HIGHLY PURE BENSERAZIDE HYDROCHLORIDE AND NOVEL ANHYDROUS POLYMORPH THEREOF. WO 2022/250620 A1. December 1, 2022.

- [2] Fouda, A. S., El-Morsy, G. A., & Fathalla, W. I. (2011). The role of some hydrazine derivatives as inhibitors for corrosion of 304 stainless steel in 2 M HCl solution. Corrosion Science, 53(3), 887-895.

- [3] Min-Feng, C., & Chih-Chung, C. (1981). The interaction of 2,3,4-trihydroxybenzylhydrazine with DOPA decarboxylase from pig kidney. Life sciences, 28(1), 103-108.